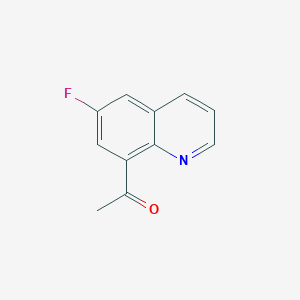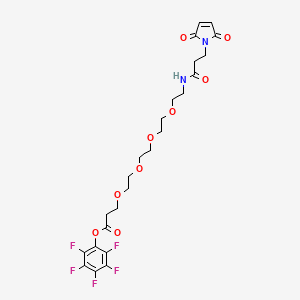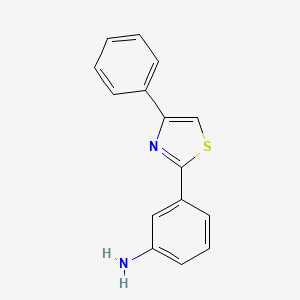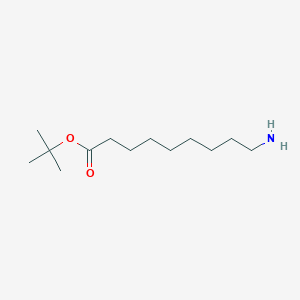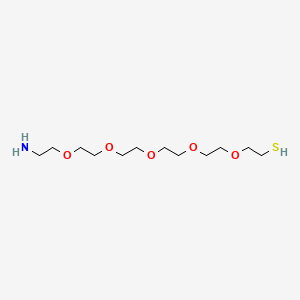
HS-Peg5-CH2CH2NH2
Descripción general
Descripción
HS-Peg5-CH2CH2NH2 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is a polyethylene glycol (PEG)-based PROTAC linker .Molecular Structure Analysis
The molecular formula of this compound is C12H27NO5S . The molecular weight is 297.41 g/mol . The InChI is 1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 . The canonical SMILES is C(COCCOCCOCCOCCOCCS)N .Chemical Reactions Analysis
As a PROTAC linker, this compound is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.41 g/mol . The molecular formula is C12H27NO5S . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 16 . The topological polar surface area is 73.2 Ų .Aplicaciones Científicas De Investigación
Biocompatibility of PEG-Modified Surfaces : A study by Arima et al. (2008) investigated complement activation on surfaces modified with ethylene glycol units, focusing on tri(ethylene glycol)-terminated alkanethiol (HS-TEGOH) and methoxy-terminated PEG-thiol (HS-mPEG). This research is significant for understanding hypersensitivity reactions caused by PEG-modified surfaces in biomedical devices and drug carriers (Arima, Toda, & Iwata, 2008).
PEGylation in Nanomaterials : Xia et al. (2012) quantified the coverage density of PEG chains on various Au nanostructures using HS-PEG-NH2. This study is vital for understanding the efficiency of PEGylation, a key process in the delivery and targeting of nanomaterials in vivo (Xia et al., 2012).
PEGylation of Proteins : Research by Meng et al. (2008) focused on PEGylation of human serum albumin using PEG-phenyl-isothiocyanate. This study contributes to understanding the efficiency and stability of PEGylation in therapeutic proteins (Meng, Manjula, Smith, & Acharya, 2008).
PEG-Coated Nanoparticles : A study by Zhang et al. (2006) explored the cellular effect of high doses of PEG-coated quantum dots, providing insights into the toxicity and biocompatibility of PEG-coated nanoparticles in biomedical applications (Zhang et al., 2006).
Oxygen-Carrying Properties of PEG-Conjugated Proteins : Nakagawa et al. (2007) studied the O2-binding properties of PEG-conjugated human serum albumin, highlighting the potential of PEGylated proteins in medical treatments requiring oxygen transport (Nakagawa et al., 2007).
Peptide and Protein PEGylation : Roberts et al. (2002) reviewed PEG chemistry and its applications in the modification of peptides and proteins. This research provides a comprehensive understanding of how PEGylation can alter the biological properties of peptides and proteins for various applications (Roberts, Bentley, & Harris, 2002).
Mecanismo De Acción
Target of Action
HS-Peg5-CH2CH2NH2 is a PEG-based linker for PROTACs . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . These targets can vary depending on the specific PROTAC molecule that the this compound is part of .
Mode of Action
This compound, as a part of a PROTAC molecule, joins two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule, therefore, forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound enables selective degradation of target proteins .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By forming a bridge between the E3 ubiquitin ligase and the target protein, it enables the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to a decrease in the levels of the target protein within the cell .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the PROTAC, and the susceptibility of the target protein to ubiquitination and degradation can all influence the efficacy of this compound .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWLYNJZRFYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)



